6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Overview
Description
TC-E 5008 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132H and R132C mutants of IDH1, with inhibition constants (Ki) of 190 nM and 120 nM, respectively . This compound exhibits very weak activity against wild-type IDH1, with a Ki value of 12.3 μM . TC-E 5008 has shown anti-proliferative activity in multiple estrogen receptor-positive breast cancer cell lines .
Preparation Methods
The synthetic routes and reaction conditions for TC-E 5008 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods for TC-E 5008 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TC-E 5008 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving TC-E 5008 are also possible, but specific reagents and conditions are not widely reported.
Substitution: TC-E 5008 can undergo substitution reactions, particularly involving its functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs of TC-E 5008.
Scientific Research Applications
TC-E 5008 has several scientific research applications, including:
Mechanism of Action
TC-E 5008 exerts its effects by selectively inhibiting mutant IDH1 enzymes. The compound binds to the active site of the mutant enzyme, preventing the conversion of isocitrate to alpha-ketoglutarate. This inhibition leads to a decrease in the production of the oncometabolite D-2-hydroxyglutarate, which is implicated in the pathogenesis of various cancers . The molecular targets of TC-E 5008 are the R132H and R132C mutants of IDH1, and the pathways involved include the tricarboxylic acid cycle and cellular metabolism .
Comparison with Similar Compounds
TC-E 5008 is unique in its high selectivity for mutant IDH1 over the wild-type enzyme. Similar compounds include:
AG-120 (Ivosidenib): Another selective inhibitor of mutant IDH1, used clinically for treating acute myeloid leukemia with IDH1 mutations.
AG-881 (Vorasidenib): A dual inhibitor of mutant IDH1 and IDH2, currently under investigation for treating gliomas and other cancers.
AG-221 (Enasidenib): A selective inhibitor of mutant IDH2, used for treating relapsed or refractory acute myeloid leukemia with IDH2 mutations.
These compounds share the common feature of targeting mutant IDH enzymes but differ in their specificity and clinical applications.
Properties
IUPAC Name |
6-benzyl-1-hydroxy-4-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZAVSZOAQKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.